molecular formula C24H20ClN5O3 B2918156 RIP1 kinase inhibitor 1

RIP1 kinase inhibitor 1

Cat. No.: B2918156
M. Wt: 461.9 g/mol
InChI Key: JWKONLKXWPCOJF-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Receptor-interacting protein kinase 1 inhibitor 1 is a compound that inhibits the activity of receptor-interacting protein kinase 1. Receptor-interacting protein kinase 1 is a serine/threonine-protein kinase that plays a crucial role in regulating inflammation, cell death, and survival. Inhibition of receptor-interacting protein kinase 1 has been explored as a therapeutic strategy for various diseases, including neurodegenerative, autoimmune, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of receptor-interacting protein kinase 1 inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, cyano, hydroxyl, and alkoxy groups . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of receptor-interacting protein kinase 1 inhibitor 1 involves scaling up the synthetic routes to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Receptor-interacting protein kinase 1 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Mechanism of Action

Receptor-interacting protein kinase 1 inhibitor 1 exerts its effects by binding to the hydrophobic pocket of receptor-interacting protein kinase 1, located between the N- and C-terminus of the kinase domain. This binding locks receptor-interacting protein kinase 1 in an inactive conformation, preventing its kinase activity. The inhibition of receptor-interacting protein kinase 1 kinase activity blocks the formation of the necrosome complex and the execution of necroptosis, a form of regulated cell death .

Biological Activity

RIP1 kinase inhibitor 1, also known as GNE684, is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered significant attention due to its role in modulating inflammatory responses and cell death pathways, particularly necroptosis and apoptosis. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Overview of RIPK1 Function

RIPK1 is a crucial regulator in various signaling pathways that mediate inflammation and cell death. It functions both as a kinase and a scaffolding protein, influencing processes such as:

  • Apoptosis : Programmed cell death.
  • Necroptosis : A form of regulated necrosis.
  • Inflammatory Responses : Activation of NF-κB and other pro-inflammatory pathways.

The dual role of RIPK1 makes it a significant target for therapeutic intervention in diseases characterized by excessive inflammation and cell death.

This compound operates primarily by inhibiting the kinase activity of RIPK1. This inhibition leads to:

  • Reduced activation of inflammatory cytokines such as TNF-α.
  • Prevention of necroptosis, thereby protecting tissues from damage during inflammatory responses.
  • Modulation of cell survival pathways.

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical models:

  • Arthritis Models : Inhibition of RIPK1 reduced collagen antibody-induced arthritis, highlighting its potential in treating autoimmune conditions .
  • Ischemic Injury : In models of ischemic brain injury, GNE684 administration resulted in decreased neuronal loss and improved functional outcomes .
StudyModelOutcome
Ni et al. (2018)MCAO/R modelReduced infarct size, improved neurological function
Oerlemans et al. (2012)Myocardial ischemiaDecreased myocardial infarction size, reduced inflammation
Stark et al. (2021)Rat modelImproved behavioral outcomes post-injury

Clinical Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of GDC-8264 (another RIPK1 inhibitor) in healthy volunteers. The study demonstrated favorable safety profiles and pharmacodynamics, suggesting potential for further development in inflammatory diseases .

Case Study 1: Skin Inflammation

In a study involving Sharpin mutant mice, GNE684 effectively reduced skin inflammation and immune cell infiltration in the liver. This highlights the compound's potential for treating skin inflammatory diseases without affecting viral clearance mechanisms .

Case Study 2: Neuroprotection

Research indicated that RIPK1 inhibition preserved neuronal function under ischemic conditions. In vitro studies showed that GNE684 could maintain calcium oscillations and bioelectric activity in neuron-glial networks exposed to hypoxic stress .

Properties

IUPAC Name

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKONLKXWPCOJF-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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